3,8-Diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
3,8-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound with the molecular formula C6H14Cl2N2. It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-Diazabicyclo[3.2.1]octane in 51-73% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cycloaddition reactions, to produce the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Cycloaddition Reactions: As mentioned earlier, it can be synthesized through cycloaddition reactions involving azomethine ylides and acrylate derivatives.
Substitution Reactions: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acrylate derivatives, azomethine ylides, and various solvents such as methanol and dichloromethane. Reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions yield bicyclic compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets and pathways within cells. For example, it has been shown to inhibit the growth of certain tumor cells by interfering with cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[3.2.1]octane dihydrochloride: Another bicyclic compound with a similar structure but different substitution pattern.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with a larger ring system and different chemical properties.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with a different ring size and nitrogen atom arrangement.
Uniqueness
3,8-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZDECZROKFYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627314 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90673-35-1 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-diazabicyclo[3.2.1]octane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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